molecular formula C14H20O4 B14479549 2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane CAS No. 65653-27-2

2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane

Cat. No.: B14479549
CAS No.: 65653-27-2
M. Wt: 252.31 g/mol
InChI Key: LAOAEHDUNORHCD-UHFFFAOYSA-N
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Description

2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane is an organic compound with the molecular formula C15H22O4. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. This compound is notable for its applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane typically involves the reaction of 4-(2-Propoxyethoxy)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can modify the compound’s structure and properties, making it useful in various applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane is unique due to its specific propoxyethoxy substitution, which can influence its reactivity and applications. The presence of the propoxy group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its similar counterparts .

Properties

CAS No.

65653-27-2

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

2-[[4-(2-propoxyethoxy)phenoxy]methyl]oxirane

InChI

InChI=1S/C14H20O4/c1-2-7-15-8-9-16-12-3-5-13(6-4-12)17-10-14-11-18-14/h3-6,14H,2,7-11H2,1H3

InChI Key

LAOAEHDUNORHCD-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC1=CC=C(C=C1)OCC2CO2

Origin of Product

United States

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